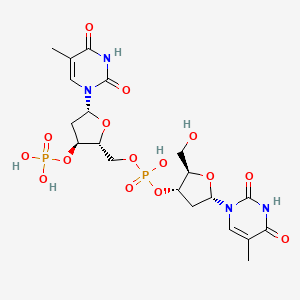

Thymidylyl-(3'-5')-3'-thymidylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thymidylyl-(3’-5’)-3’-thymidylic acid, also known as dithymidine phosphate, is a dinucleotide composed of two thymidine molecules linked by a phosphodiester bond between the 3’ and 5’ carbon atoms of the sugar moieties. This compound is a crucial component in the study of nucleotide metabolism and DNA synthesis, playing a significant role in various biochemical and molecular biology research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-3’-thymidylic acid typically involves the condensation of two thymidine molecules. This process can be achieved through the use of phosphoramidite chemistry, where thymidine is first converted to its phosphoramidite derivative. The reaction is then carried out under anhydrous conditions, often using a coupling agent such as tetrazole to facilitate the formation of the phosphodiester bond.

Industrial Production Methods: In an industrial setting, the production of thymidylyl-(3’-5’)-3’-thymidylic acid may involve automated synthesizers that can efficiently couple nucleotides in a controlled environment. These synthesizers use solid-phase synthesis techniques, where the nucleotide is attached to a solid support and sequentially reacted with activated nucleotides to build the desired sequence.

Analyse Des Réactions Chimiques

Types of Reactions: Thymidylyl-(3’-5’)-3’-thymidylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and photochemical reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can lead to the cleavage of the phosphodiester bond, resulting in the formation of individual thymidine molecules.

Oxidation: Oxidizing agents such as hydrogen peroxide can modify the thymine bases, leading to the formation of thymine glycol.

Photochemical Reactions: Ultraviolet light can induce the formation of thymine dimers, which are covalent linkages between adjacent thymine bases.

Major Products Formed:

Hydrolysis: Thymidine

Oxidation: Thymine glycol

Photochemical Reactions: Thymine dimers

Applications De Recherche Scientifique

Thymidylyl-(3’-5’)-3’-thymidylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

DNA Synthesis Studies: It serves as a model compound for studying the mechanisms of DNA synthesis and repair.

Drug Development: It is used in the development of antiviral and anticancer drugs that target nucleotide metabolism.

Genetic Research: It aids in the investigation of genetic diseases and the development of gene therapy techniques.

Biochemical Assays: It is employed in various assays to study enzyme activities related to nucleotide metabolism.

Mécanisme D'action

The mechanism of action of thymidylyl-(3’-5’)-3’-thymidylic acid involves its incorporation into DNA strands during replication or repair processes. The compound interacts with DNA polymerases and other enzymes involved in nucleotide metabolism, influencing the synthesis and stability of DNA. The phosphodiester bond between the thymidine molecules is crucial for maintaining the structural integrity of the DNA strand.

Comparaison Avec Des Composés Similaires

- Deoxyadenylyl-(3’-5’)-3’-deoxyadenylic acid

- Deoxyguanylyl-(3’-5’)-3’-deoxyguanylic acid

- Deoxycytidylyl-(3’-5’)-3’-deoxycytidylic acid

Comparison: Thymidylyl-(3’-5’)-3’-thymidylic acid is unique due to the presence of thymine bases, which are specific to DNA. In contrast, similar compounds with adenine, guanine, or cytosine bases have different properties and roles in nucleotide metabolism. The thymine bases in thymidylyl-(3’-5’)-3’-thymidylic acid make it particularly useful for studying DNA-specific processes, whereas other dinucleotides may be more relevant for RNA or other nucleotide-related studies.

Propriétés

Numéro CAS |

2476-56-4 |

|---|---|

Formule moléculaire |

C20H28N4O15P2 |

Poids moléculaire |

626.4 g/mol |

Nom IUPAC |

[(2R,3S,5S)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(13(7-25)36-15)39-41(33,34)35-8-14-12(38-40(30,31)32)4-16(37-14)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15-,16+/m0/s1 |

Clé InChI |

LPGUBBCKPSUVTG-UGYDUONOSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)

![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)

![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)